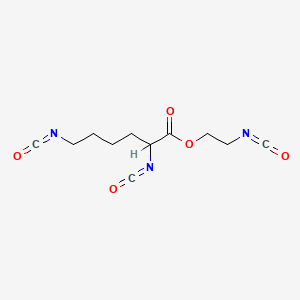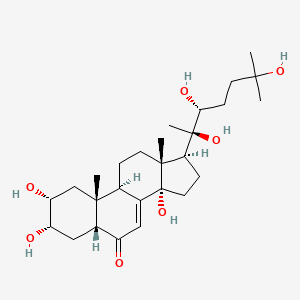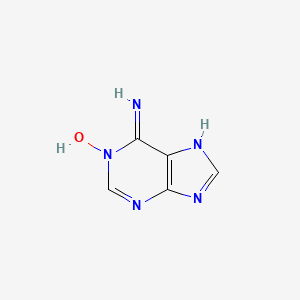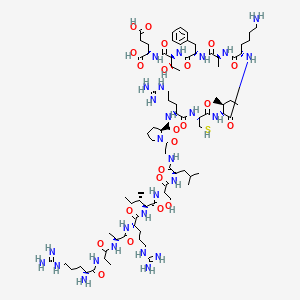
2,5-Dimethoxy-L-phenylalanine
Übersicht
Beschreibung
2,5-Dimethoxy-L-phenylalanine is a derivative of phenylalanine, an essential aromatic amino acid . It is a compound with the molecular formula C11H15NO4 . It is used in laboratory chemicals .
Synthesis Analysis
Phenylalanine ammonia-lyase from Petroselinum crispum (PcPAL) has been engineered to be active towards challenging, highly valuable di-substituted substrates, such as the l-DOPA precursor 3,4-dimethoxy-l-phenylalanine . The rational design approach and saturation mutagenesis strategy unveiled identical PcPAL variants of improved activity .Molecular Structure Analysis
The molecular structure of 2,5-Dimethoxy-L-phenylalanine is represented by the InChI code: 1S/C11H15NO4/c1-15-8-3-4-10 (16-2)7 (5-8)6-9 (12)11 (13)14/h3-5,9H,6,12H2,1-2H3, (H,13,14)/t9-/m0/s1 .Wissenschaftliche Forschungsanwendungen
1. Biosynthesis and Engineering of L-Phenylalanine
L-Phenylalanine (L-Phe) has significant applications in food and medicinal contexts. Research has focused on enhancing its biosynthesis, particularly in E. coli. Studies demonstrate methods to increase phenylalanine production by identifying key enzymes in the biosynthesis pathway, such as shikimate kinase (AroL) and 5-enolpyruvoyl shikimate 3-phosphate (EPSP) synthase (AroA), and by metabolic engineering strategies, including the optimization of gene expression and pathway enzymes to boost L-Phe production (Ding et al., 2016), (Liu et al., 2018).
2. Conformational Analysis and Interaction Studies
Conformational analysis of L-phenylalanine derivatives, including the study of various dimer forms and their stability, is essential in understanding molecular interactions. These studies provide insights into the mechanisms of protein folding and interaction, which are crucial in drug design and protein engineering (Purushotham et al., 2012).
3. Chemoenzymatic Synthesis and Applications
The chemoenzymatic synthesis of L-phenylalanine derivatives like L-3,4-dimethoxyphenyl-alanine has been researched for efficient production. These methods employ engineered enzymes and offer a viable approach for synthesizing modified phenylalanines, useful in pharmaceuticals and biotechnology (Jinhai et al., 2019).
4. Role in Phenylalanine Ammonia Lyase Activity
Phenylalanine ammonia lyase (PAL) plays a critical role in converting L-phenylalanine to trans-cinnamic acid, significant in plant metabolism and biotechnological applications. Understanding PAL's activity and regulation provides avenues for its use in clinical, industrial, and biotechnological contexts (MacDonald & D'Cunha, 2007).
5. Development of Fluorescent Sensors
Fluorescent sensors based on L-phenylalanine derivatives are being developed for various applications, including the high enantioselective recognition of D- and L-phenylalanine. These sensors have potential uses in biomedical diagnostics and the identification of chiral compounds (Zhang et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(2,5-dimethoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-15-8-3-4-10(16-2)7(5-8)6-9(12)11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBYDXAFHYVJPV-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654415 | |
| Record name | 2,5-Dimethoxy-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethoxy-L-phenylalanine | |
CAS RN |
730927-12-5 | |
| Record name | 2,5-Dimethoxy-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Imidazo[1,5-A]pyridin-8-amine](/img/structure/B3029552.png)





![(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B3029563.png)
![9-Iodo-9-borabicyclo[3.3.1]nonane](/img/structure/B3029564.png)



